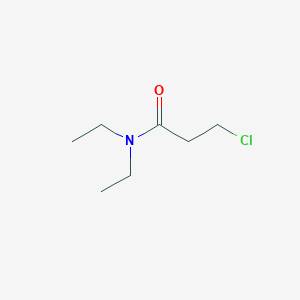

3-chloro-N,N-diethylpropanamide

Description

Contextualization within the Field of Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds that have garnered considerable attention due to their utility in a wide array of chemical transformations. The presence of a halogen atom, in this case, chlorine, introduces a site of electrophilicity, making the molecule susceptible to nucleophilic attack. This reactivity is central to its application in synthetic chemistry. The amide functional group, on the other hand, is a cornerstone of many biologically active molecules and polymers. The interplay between the chloro and amide functionalities in 3-chloro-N,N-diethylpropanamide provides a platform for diverse chemical manipulations.

Significance as a Foundational Motif in Organic Synthesis and Advanced Materials Precursors

The true significance of this compound lies in its role as a foundational motif or a key building block in the construction of more complex molecular architectures. Organic chemists utilize its reactive chlorine atom to introduce the N,N-diethylpropanamide moiety into various molecules. This can be a crucial step in the synthesis of pharmaceuticals and agrochemicals. For instance, similar chloro-alkylamine structures are employed as intermediates in the synthesis of a range of drugs. nih.gov

While specific, in-depth research on this compound as a precursor for advanced materials is an emerging area, the broader class of functionalized amides is known to be integral to the development of novel polymers. The amide bond is a key feature of robust polymers like polyamides. The presence of a reactive chlorine atom in this compound offers the potential for its incorporation into polymer chains, thereby introducing specific functionalities. This could lead to the creation of materials with tailored properties for various applications.

Overview of Key Research Domains and Scholarly Inquiry

In the realm of synthetic methodology, researchers are interested in developing new and efficient ways to utilize compounds like this compound in chemical reactions. This includes exploring its reactivity with a wide range of nucleophiles to create diverse molecular libraries for screening and other applications. researchgate.net Furthermore, there is ongoing interest in the synthesis and reactivity of chloro-containing molecules for the discovery of new drugs. nih.gov While direct research on the use of this compound in advanced materials is not yet extensive, the foundational knowledge being built around its synthesis and reactivity will undoubtedly pave the way for its future application in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-diethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAQTCSKOHARRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemical Transformations of 3 Chloro N,n Diethylpropanamide

Direct Synthesis Routes for 3-Chloro-N,N-diethylpropanamide

The primary methods for the direct synthesis of this compound involve the formation of an amide bond between a diethylamine (B46881) moiety and a 3-chloropropanoyl group.

Amidation Reactions Involving Chlorinated Propanoyl Moieties

Amidation reactions are a cornerstone for the synthesis of this compound. These reactions typically involve the use of a chlorinated propanoyl precursor that reacts with diethylamine to form the desired amide.

While direct amidation of α-chloropropionic acid with diethylamine is a plausible route, it often requires the use of coupling agents to facilitate the reaction. These coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling systems include carbodiimides and uronium salts.

A more direct and widely utilized method for synthesizing this compound is the reaction between 3-chloropropionyl chloride and diethylamine. google.com This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acid chloride readily reacts with the nucleophilic diethylamine. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the reaction can be conducted in a suitable solvent like toluene (B28343) with an acid scavenger such as triethylamine (B128534) or sodium bicarbonate. google.com The slow addition of 3-chloropropionyl chloride to a solution of diethylamine and the base at a controlled temperature, often followed by a period of reflux, drives the reaction to completion. google.com

Reaction Scheme:

Table 1: Reaction Parameters for the Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide (a related compound) google.com

| Reactants | Solvent | Acid Scavenger | Temperature | Reaction Time | Yield |

| p-Anisidine, 3-Chloropropionyl chloride | Toluene | NaHCO₃ | Allowed to rise to 50°C, then reflux | Not specified | Not specified |

| p-Anisidine, 3-Chloropropionyl chloride | Methyl ethyl ketone | Et₃N | Cooled to 10°C, then refluxed | 1 hour | 86.8% |

| p-Anisidine, 3-Chloropropionyl chloride | DMF | None (DMF acts as solvent and scavenger) | Ambient, allowed to rise | 4 hours | Not specified |

This table illustrates typical conditions for the acylation of an amine with 3-chloropropionyl chloride, which are analogous to the synthesis of this compound.

Exploration of Alternative Preparative Strategies for Halogenated Amides

Beyond the traditional acid chloride and carboxylic acid routes, other methods for preparing halogenated amides are being explored. These include reactions involving anhydrides and ester exchange. Halogen-bonding-mediated synthesis is an emerging strategy for amide bond formation, offering an alternative to conventional methods. rsc.orgresearchgate.net

Role of this compound as a Synthetic Intermediate and Building Block

The presence of a reactive chlorine atom makes this compound a useful intermediate for further chemical transformations.

Derivatization for the Synthesis of Novel Heterocyclic Systems

Halogenated amides, such as this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The chloro-substituent provides a site for intramolecular nucleophilic substitution, leading to the formation of cyclic structures. For example, such compounds can be used to synthesize piperidines and pyrrolidines through a one-pot reaction involving amide activation, reduction, and intramolecular cyclization. nih.gov

The synthesis of N-substituted-3-chloro-2-azetidinones, which are important β-lactam heterocycles, often involves the use of chloroacetyl chloride, a related α-chloroacyl chloride. mdpi.com This highlights the utility of the α-haloamide motif in constructing strained ring systems with significant biological activity. mdpi.com The principles of these cyclization reactions can be extended to derivatives of this compound to access a variety of heterocyclic scaffolds.

Formation of Thio-substituted Anthra[1,2-d]imidazole-6,11-dione Derivatives

The synthesis of thio-substituted anthra[1,2-d]imidazole-6,11-dione derivatives typically involves the introduction of a sulfur-containing functional group onto the anthra[1,2-d]imidazole-6,11-dione core. This is often achieved through the reaction of a halo-derivative of the parent heterocycle with a sulfur nucleophile or by direct thiolation reactions.

While this compound possesses a reactive chloromethyl group, which could theoretically be used for N-alkylation of an amino-functionalized anthra[1,2-d]imidazole-6,11-dione, there is no direct evidence in the reviewed literature of its use for this purpose. Synthetic routes for similar structures often employ simpler alkyl halides. For instance, the alkylation of 2-aminoanthra[1,2-d]imidazole-6,11-dione with agents like 1-chloropropane (B146392) or 3-bromoprop-1-yne has been documented for the synthesis of related derivatives. The propanamide moiety of this compound introduces additional functionality that does not appear to be a common feature in the reported thio-substituted anthra[1,2-d]imidazole-6,11-dione derivatives.

Synthesis of Tetrahydroisoquinoline Derivatives

The construction of the tetrahydroisoquinoline scaffold is a cornerstone of alkaloid synthesis, with well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions being prominent examples. These reactions typically involve the cyclization of a β-arylethylamine with an aldehyde or ketone, or the cyclization of an N-acyl-β-arylethylamine, respectively.

A thorough search of synthetic methodologies for tetrahydroisoquinoline derivatives did not reveal any instances where this compound is used as a key building block or reagent. The structure of this compound does not lend itself directly to the classical cyclization strategies for forming the tetrahydroisoquinoline ring system. It is conceivable that the N,N-diethylpropanamide side chain could be appended to a pre-existing tetrahydroisoquinoline nucleus through an N-alkylation reaction, but this would represent a post-functionalization step rather than a core synthetic methodology for the heterocycle itself.

Incorporation into Complex Molecular Architectures and Polymeric Structures

Information regarding the use of this compound as a monomer or building block for the synthesis of complex molecular architectures or polymeric structures is not available in the reviewed scientific literature. The reactivity of the chloro group could theoretically allow for its incorporation into polymers through polyalkylation reactions; however, no such applications have been reported.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N,n Diethylpropanamide

Nucleophilic Substitution Reactivity at the Chloro-Substituted Carbon Center

The presence of a chlorine atom on the terminal carbon of the propyl chain makes 3-chloro-N,N-diethylpropanamide a substrate for nucleophilic substitution reactions. This reactivity is central to its utility as a building block in organic synthesis.

Halogen Displacement Mechanisms and Kinetics

The displacement of the chloride ion from this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the simultaneous formation of a new bond and cleavage of the carbon-chlorine bond. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Factors influencing the kinetics of this substitution include the nature of the solvent and the strength of the incoming nucleophile. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.

Regioselective Functionalization and Formation of Substituted Amides

The primary site of nucleophilic attack is the carbon atom bonded to the chlorine. This regioselectivity allows for the straightforward synthesis of a variety of substituted N,N-diethylpropanamides. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, reaction with amines yields the corresponding amino-substituted amides, while reaction with thiolates produces thioethers. The use of cyanide as a nucleophile allows for the introduction of a nitrile group, which can be further elaborated. This regioselective functionalization is a valuable tool for the construction of more complex molecules.

Amide Bond Transformations and Stability

The N,N-diethylamide group is generally a robust functional group, resistant to many chemical transformations. However, under specific conditions, it can undergo hydrolysis, reduction, or oxidation.

Hydrolytic Behavior and Degradation Pathways

The hydrolysis of the amide bond in this compound to yield 3-chloropropanoic acid and diethylamine (B46881) requires forcing conditions, such as prolonged heating in the presence of strong acid or base. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, the reaction is typically slower than the competing nucleophilic substitution at the chlorinated carbon.

Reductive and Oxidative Conversion Processes

The amide functionality can be reduced to the corresponding amine, 3-chloro-N,N-diethylpropan-1-amine, using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This transformation proceeds via a hydride attack on the carbonyl carbon.

Oxidative processes targeting the amide group are less common and typically require specialized reagents. The primary alkyl chloride moiety is more susceptible to oxidation under certain conditions, potentially leading to a mixture of products.

Participatory Role in Metal-Catalyzed Reaction Systems

While direct participation of the amide group in metal catalysis is not extensively documented for this specific molecule, the chlorine atom allows this compound to act as a substrate in various metal-catalyzed cross-coupling reactions. For example, in the presence of a suitable palladium or nickel catalyst, it can undergo coupling with organometallic reagents (e.g., Grignard reagents, organoboranes) to form new carbon-carbon bonds. The amide functionality is generally well-tolerated under these conditions.

Research on this compound in Catalysis Remains Undocumented

Despite a comprehensive search of available scientific literature and chemical databases, there is a notable absence of published research detailing the specific chemical reactivity and mechanistic investigations of this compound in the context of organic catalysis.

While the fields of organic and organometallic catalysis are vast and extensively documented, specific studies focusing on the influence of this compound on catalytic cycles, its selectivity in organic transformations, or its potential functions as a ligand or additive appear to be unpublished or not widely disseminated.

General searches for the reactivity of related compounds, such as other chloroamides and N,N-diethylamides, provide broad insights into the behavior of these functional groups in catalytic systems. For instance, the amide moiety is known to coordinate to metal centers and can influence the electronic and steric environment of a catalyst. The chlorine atom can also play a role in the reactivity, potentially participating in oxidative addition or other elementary steps of a catalytic cycle. However, without specific studies on this compound, any discussion of its catalytic role would be purely speculative.

The provided outline for an article focusing on this compound's catalytic properties, including detailed research findings and data tables, cannot be fulfilled due to the lack of primary research data. The scientific community has not, to date, published specific investigations into the topics of:

Exploration of Potential Ligand or Additive Functions

Therefore, a detailed and scientifically accurate article adhering to the requested structure and content inclusions cannot be generated at this time. Further experimental research would be required to elucidate the specific catalytic activities and mechanisms of this compound.

Applications of 3 Chloro N,n Diethylpropanamide in Advanced Chemical Synthesis and Materials Science

Utilization as a Specialized Reaction Medium or Solvent

Research into the application of 3-chloro-N,N-diethylpropanamide as a specialized reaction medium or solvent, particularly in the context of polymerization reactions, is an area where specific data remains limited in publicly accessible scientific literature. The properties of a solvent are critical in controlling reaction kinetics, solubility of monomers and polymers, and ultimately the final properties of the resulting material.

While detailed studies on the solvent properties of this compound and their direct impact on polymerization reactions are not extensively documented, general characteristics of similar N,N-dialkylamides suggest they can offer high polarity and aprotic nature, which can be beneficial for certain types of polymerizations. For instance, the related compound 3-chloro-N,N-dimethylpropanamide has a calculated molecular weight of 135.59 g/mol . Current time information in Bangalore, IN. The diethyl derivative would have a higher molecular weight and likely a different boiling point and polarity, which would influence its behavior as a solvent. However, without specific experimental data, its effectiveness in polymerization remains theoretical.

Direct arylation polycondensation (DAP) is a powerful method for synthesizing conjugated polymers, where the choice of solvent is crucial for achieving high molecular weight and defect-free materials. Amide-type solvents are often employed in DAP. There is, however, no specific research available that details the use of this compound in this capacity to control polymer architecture or suppress structural defects.

Precursor Chemistry for Specialty Organic Compounds

The utility of a chemical compound as a precursor lies in its reactive sites that allow for the construction of more complex molecules. The chloro- and amide- functionalities in this compound present possibilities for its use as a building block.

There is a lack of specific examples in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of non-polymeric complex organic molecules. The related compound, 3-chloro-1-(N,N-dimethyl)propylamine, is noted as a genotoxic impurity in drug samples of rizatriptan (B1679398) benzoate (B1203000) and as a side chain in chlorpromazine (B137089) and amitriptyline, indicating the potential utility of similar structures in pharmaceutical synthesis. chemicalbook.com

While direct contributions of this compound to the design of novel chemical entities are not explicitly reported, the synthesis of various derivatives from related 3-chloropropanamides highlights the potential of this chemical class. For example, the synthesis of novel pyrazinamide (B1679903) derivatives has been achieved from 3-chloropyrazine-2-carboxamide. mdpi.comresearchgate.net These derivatives have shown antimicrobial activity, suggesting that the 3-chloropropanamide scaffold could be a starting point for developing new biologically active molecules. mdpi.comresearchgate.net

Investigation of Chemically Related Analogs and Derivatives

The study of analogs and derivatives provides insight into the chemical space and potential applications of a parent compound. Several derivatives of 3-chloropropanamide have been synthesized and investigated.

Efficient synthetic routes have been developed for 1,2,3-triazoloamide derivatives using chloro-acid chlorides in both solid- and solution-phase synthesis. nih.gov These methods involve the reaction of chloro-acid chlorides with secondary amines, followed by an SN2 reaction with sodium azide (B81097) and a subsequent cycloaddition. nih.gov The resulting 1,2,3-triazoloamides are stable and have been explored for various biological activities. nih.gov

Furthermore, amide derivatives, in general, are known to possess a wide range of biological activities, including antitubercular, anticonvulsant, and analgesic properties. sphinxsai.com The synthesis of such derivatives often involves the reaction of a substituted acid with various amines. sphinxsai.com

Below is a table of some investigated analogs and derivatives of 3-chloropropanamides:

| Compound Name | CAS Number | Molecular Formula | Application/Research Area |

| 3-Chloro-N-(2,6-dichlorophenyl)propanamide | 35714-74-0 | C9H8Cl3NO | Organic Building Block |

| 3-chloro-N-cyclohexylpropanamide | 61872-76-2 | C9H16ClNO | Chemical Synthesis Intermediate |

| 3-Chloro-N-(2-chloro-3-pyridinyl)-2,2-dimethylpropanamide | 339100-93-5 | C10H12Cl2N2O | Chemical Synthesis |

| 3-Chloropropionamide | 5875-24-1 | C3H6ClNO | Chemical Intermediate |

| 3-Chloro-N,N-dimethylpropanamide | 17268-49-4 | C5H10ClNO | Chemical Synthesis |

Exploration of Structural Modifications and Their Synthetic Accessibility

The exploration of structural modifications of this compound is largely theoretical due to a lack of specific research. The primary site for modification is the carbon-chlorine bond, which is susceptible to nucleophilic substitution (SN2) reactions. This would allow the introduction of a wide variety of functional groups.

Potential, though not experimentally documented, modifications could include:

Amination: Reaction with primary or secondary amines to yield the corresponding 3-amino-N,N-diethylpropanamide derivatives. The reactivity would be influenced by the nucleophilicity and steric hindrance of the incoming amine.

Alkoxylation: Substitution of the chloride with an alkoxide (e.g., sodium ethoxide) to form a 3-alkoxy-N,N-diethylpropanamide.

Thiolation: Reaction with a thiol or thiolate to introduce a sulfur-containing moiety.

Cyanation: Introduction of a nitrile group via reaction with a cyanide salt, extending the carbon chain.

The synthetic accessibility of these derivatives would depend on standard laboratory conditions for nucleophilic substitutions, including the choice of solvent, temperature, and the nature of the nucleophile. However, without experimental data, yields and specific conditions remain speculative.

Comparative Analysis of Reactivity Profiles and Chemical Functionality

A comparative analysis of the reactivity profiles between this compound and its hypothetical derivatives cannot be constructed from the available scientific data. Such an analysis requires a baseline of the parent compound's reactivity and corresponding data for its modified analogs.

For instance, converting the chloro group to a more reactive leaving group, such as an iodo or tosylate group, would theoretically increase the rate of nucleophilic substitution. Conversely, replacing the chloro group with a bulky nucleophile could introduce steric hindrance, affecting subsequent reactions at other sites. The electronic influence of the N,N-diethylamide group is expected to be minimal on the reactivity of the C-Cl bond due to the separation by two sigma bonds.

The chemical functionality of the resulting derivatives would be diverse. An amino-derivative could serve as a precursor for more complex amides or as a building block in polyamide synthesis. A derivative with a terminal hydroxyl group (from hydrolysis) could be used in polyester (B1180765) synthesis. However, these potential applications remain theoretical in the absence of direct research.

The table below illustrates a hypothetical comparison based on general chemical principles, as specific research findings are unavailable.

Interactive Data Table: Hypothetical Reactivity of this compound Derivatives

| Derivative | Modifying Functional Group | Expected Change in Reactivity at C3 | Potential Chemical Functionality |

| 3-Iodo-N,N-diethylpropanamide | -I (Iodide) | Increased (Iodide is a better leaving group) | Enhanced alkylating agent |

| 3-Amino-N,N-diethylpropanamide | -NH₂ (Amine) | N/A (Substitution complete) | Basic site, nucleophile, monomer for polyamides |

| 3-Methoxy-N,N-diethylpropanamide | -OCH₃ (Methoxy) | N/A (Substitution complete) | Ether linkage, potential for H-bond accepting |

| N,N-Diethyl-3-azidopropanamide | -N₃ (Azide) | N/A (Substitution complete) | Precursor for amines (reduction) or triazoles (cycloaddition) |

This table is for illustrative purposes only and is based on general chemical principles, not on published experimental data for this specific compound.

Computational and Theoretical Investigations of 3 Chloro N,n Diethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are foundational to modern chemistry, providing detailed information about the electronic distribution and energy of a molecule. These calculations can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for determining the most stable three-dimensional arrangement of atoms (geometric optimization) and for predicting various spectroscopic properties.

For 3-chloro-N,N-diethylpropanamide, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in any theoretical study. This process minimizes the energy of the molecule to find its equilibrium geometry. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as other halogenated amides, have successfully used DFT to achieve excellent agreement with experimental data where available. nanobioletters.comnih.gov

Once the geometry is optimized, the same DFT framework can be used to predict spectroscopic data. By calculating the second derivatives of the energy, one can determine the vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis can then be used to assign these calculated frequencies to specific molecular motions, such as C-Cl stretches, C=O stretches, and various bending modes. chemrxiv.org Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

Table 1: Predicted Vibrational Frequencies for this compound using DFT (Note: This data is illustrative and based on typical results for similar chloro-amides.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1685 | Carbonyl stretch |

| ν(C-N) | 1450 | Amide C-N stretch |

| δ(CH₂) | 1430 | Methylene (B1212753) scissoring |

| ν(C-C) | 1120 | Carbon backbone stretch |

| ν(C-Cl) | 730 | Carbon-chlorine stretch |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. aps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory offer a systematic way to improve accuracy, albeit at a significantly higher computational cost than DFT. nih.gov

These methods are the gold standard for calculating highly accurate molecular energies, which are essential for determining reaction thermodynamics and activation barriers. For this compound, ab initio calculations could provide a benchmark for the energies of different conformers or transition states.

Furthermore, these methods yield a precise description of the molecule's wavefunction, from which the electron density distribution can be derived. Analyzing this distribution through techniques like Natural Bond Orbital (NBO) analysis reveals details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. nih.govnih.gov For instance, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pair into the carbonyl π* orbital, a key feature of the amide bond.

Molecular Modeling and Dynamics Simulations

While quantum calculations excel at describing the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the molecule's flexibility and its interactions with its environment.

This compound has several rotatable single bonds, leading to a complex conformational landscape. The rotation around the C-C bonds in the propyl chain and the C-N bond can be explored computationally. A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nanobioletters.com

Studies on related molecules have shown that the relative orientation of substituents can lead to stabilizing or destabilizing effects. mdpi.com For example, the gauche effect, an attraction between adjacent electronegative groups, might influence the preferred conformation around the C-C bond adjacent to the chlorine atom. nih.gov A detailed conformational analysis would be critical for understanding which shapes the molecule is most likely to adopt.

Table 2: Illustrative Relative Energies of this compound Conformers (Note: This data is hypothetical, based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.5 |

| Gauche (-) | -60° | 0.5 |

| Eclipsed | 120° | 4.5 (Barrier) |

| Eclipsed | 0° | 5.0 (Barrier) |

The way this compound interacts with itself and with solvent molecules is key to its macroscopic properties. Although it lacks a traditional hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of protic solvents like water or alcohols, C-H···O hydrogen bonds could form.

Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing a dynamic picture of these interactions. rsc.org Such simulations can predict properties like the radial distribution function, which shows the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. chemrxiv.org

Continuum solvation models, used in conjunction with quantum chemical calculations, can also estimate the free energy of solvation. mdpi.com This is crucial for understanding the molecule's solubility and for predicting how the solvent environment might affect its conformational preferences and reactivity.

Reaction Pathway Analysis and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, several reaction types could be investigated. The chlorine atom makes the molecule susceptible to nucleophilic substitution reactions. Theoretical calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy for substitution by various nucleophiles.

Metabolic pathways can also be explored. The metabolism of similar compounds, like 3-chloro-1,2-propanediol, is known to proceed through oxidation or conjugation with glutathione. inchem.org Computational modeling could investigate the feasibility of analogous pathways for this compound, such as oxidation of the ethyl groups or enzymatic substitution of the chlorine atom. This involves calculating the energetics of each step in the proposed mechanism to determine the most likely metabolic fate.

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there is currently no specific published research focusing on the computational and theoretical investigation of "this compound" concerning the characterization of its transition states, activation barriers, or the elucidation of its reaction mechanisms through computational data.

The performed searches for scholarly articles and data did not yield any studies that would provide the necessary information to populate the requested sections on:

Elucidation of Reaction Mechanisms through Computational Data

While computational studies exist for other related chloro-amides and synthetic routes to compounds like azetidinones, this information falls outside the strict scope of the requested article on this compound. Therefore, in adherence to the instructions to focus solely on the specified compound and topics, no data or detailed research findings can be presented.

Future Directions and Emerging Research Avenues in 3 Chloro N,n Diethylpropanamide Chemistry

Development of More Sustainable and Green Synthetic Methodologies for Halogenated Amides

The chemical industry is increasingly prioritizing sustainability, a trend that directly impacts the synthesis of halogenated amides like 3-chloro-N,N-diethylpropanamide. nih.govresearchgate.netrsc.org A significant push is being made to develop greener synthetic methods that minimize environmental impact and enhance safety.

One promising approach involves the use of biocatalysis, employing halogenase enzymes to achieve regioselective halogenation. acs.org These enzymes, found in nature, can introduce halogens into molecules with high specificity, often under mild conditions, thereby avoiding the harsh reagents and lack of control associated with traditional chemical halogenation methods. acs.org The development of robust and promiscuous ancestral ATP-dependent amide bond synthetases (ABS) also presents a green alternative for forming the amide bond itself. rsc.org

Another key area of development is the use of alternative, more environmentally friendly solvents. Research into aqueous micellar conditions, where reactions are carried out in water with the help of surfactants that form nanoreactors, has shown great promise. nih.govresearchgate.net This method can lead to improved yields, lower catalyst loading, and a significant reduction in the use of hazardous organic solvents. nih.govresearchgate.net

The principles of green chemistry are being systematically applied to the synthesis of amides, focusing on aspects such as atom economy, the use of renewable feedstocks, and the reduction of waste. The in-silico evaluation of the toxicity of starting materials and products is also becoming a crucial step in designing safer chemical processes. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Amides

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Halogenating Agent | Often harsh and non-selective reagents (e.g., SOCl₂, PCl₅) | Biocatalytic (Halogenase enzymes) |

| Solvent | Volatile organic compounds (VOCs) | Water (micellar catalysis), ionic liquids, supercritical fluids |

| Catalyst | Often stoichiometric, heavy metal-based | Recyclable catalysts, lower catalyst loading |

| Byproducts | Often toxic and difficult to dispose of | Minimal and non-toxic byproducts |

| Energy Consumption | Typically high temperature and pressure | Often milder reaction conditions |

| Safety | Use of hazardous and pyrophoric reagents | Inherently safer processes |

Expanded Utility in Advanced Polymer and Functional Materials Design

The unique chemical structure of this compound, featuring a reactive chlorine atom and a stable amide group, makes it a valuable building block for advanced polymers and functional materials. The presence of the halogen allows for a variety of post-polymerization modification reactions, enabling the creation of materials with tailored properties.

Researchers are exploring the use of halogenated amides as monomers or functional additives in polymerization processes. The resulting polymers can exhibit enhanced thermal stability, flame retardancy, and specific solubility characteristics. The ability to precisely control the placement of the halogenated amide within a polymer chain opens up possibilities for creating materials with complex architectures and functionalities.

Future research will likely focus on incorporating this compound into novel polymer backbones, leading to materials with applications in areas such as drug delivery, responsive coatings, and high-performance engineering plastics. The development of new polymerization techniques that are compatible with the reactivity of the C-Cl bond will be crucial for unlocking the full potential of this compound in materials science.

Exploration of Novel Reaction Pathways and Unprecedented Transformations

The reactivity of the carbon-chlorine bond in this compound provides a fertile ground for exploring new chemical transformations. While nucleophilic substitution reactions are a common pathway, researchers are actively seeking to uncover unprecedented reactivity patterns.

This includes investigating its participation in various cross-coupling reactions, catalyzed by transition metals, to form new carbon-carbon and carbon-heteroatom bonds. acs.org Such reactions would significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider range of complex molecules.

Furthermore, the interplay between the amide functionality and the chloro-substituent could lead to interesting intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds. The exploration of radical-mediated reactions and photochemical transformations involving this compound are also promising areas for future investigation. Unlocking these new reaction pathways will not only provide new tools for synthetic chemists but also lead to the discovery of molecules with unique properties and potential applications.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The drive for greater efficiency and reproducibility in chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. rsc.orgthieme-connect.de These technologies are particularly well-suited for the synthesis and derivatization of molecules like this compound.

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov The integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions. beilstein-journals.org

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. nih.gov This not only accelerates the pace of research but also allows for the rapid generation of libraries of related compounds for screening purposes. nih.gov For instance, an automated electrochemical flow platform has been successfully used for library synthesis and reaction optimization. nih.gov The application of these technologies to the synthesis of this compound and its derivatives will undoubtedly lead to more efficient and scalable production methods. beilstein-journals.org

Table 2: Advantages of Flow Chemistry for Halogenated Amide Synthesis

| Advantage | Description |

| Enhanced Safety | Better control over reaction temperature and pressure, minimizing risks associated with exothermic reactions or hazardous reagents. nih.gov |

| Improved Reproducibility | Precise control over reaction parameters leads to more consistent product quality. |

| Scalability | Reactions can be scaled up by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors. |

| Increased Efficiency | Faster reaction times and higher yields are often achieved due to improved mixing and heat transfer. |

| Integration | Seamless integration with purification and analytical equipment for a streamlined workflow. beilstein-journals.org |

Synergistic Approaches Combining Experimental and Computational Studies to Elucidate Complex Phenomena

The combination of experimental work with computational modeling is becoming an indispensable tool in modern chemistry. This synergistic approach is poised to provide deep insights into the structure, reactivity, and properties of this compound.

Computational methods, such as density functional theory (DFT), can be used to predict reaction mechanisms, calculate spectroscopic properties, and understand the factors that govern reactivity and selectivity. This information can then be used to guide experimental design, leading to more efficient and targeted research.

For example, computational studies can help in the design of new catalysts for the synthesis of halogenated amides, predict the most likely sites for reaction on the molecule, and model the interactions of this compound with other molecules or materials. The in silico screening of potential reaction pathways can save significant time and resources in the laboratory. As computational power continues to increase and theoretical models become more sophisticated, the integration of experimental and computational chemistry will be crucial for unraveling the complex phenomena associated with this compound and accelerating the pace of discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.